molecular formula C15H11ClN2O2 B11844368 7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione CAS No. 61680-17-9

7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11844368
CAS No.: 61680-17-9
M. Wt: 286.71 g/mol
InChI Key: IEZSAVNEXQELLY-UHFFFAOYSA-N
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Description

7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of 2-aminobenzamides with various reagents. One efficient approach is a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and ease of operation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of quinazoline synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline oxides.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic substitution reactions using various nucleophiles.

Major Products Formed

The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazolines with different functional groups.

Scientific Research Applications

7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and interfering with enzyme function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-3-oxides: These compounds share a similar quinazoline core but differ in their oxidation state and functional groups.

    2-Phenylquinazolin-4(3H)-one: Another quinazoline derivative with different substituents on the quinazoline ring.

Uniqueness

7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61680-17-9

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

7-chloro-3-(4-methylphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C15H11ClN2O2/c1-9-2-5-11(6-3-9)18-14(19)12-7-4-10(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20)

InChI Key

IEZSAVNEXQELLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

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